![molecular formula C18H36N2O4 B14443197 N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine CAS No. 74974-29-1](/img/structure/B14443197.png)
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanoyl group, a hydroxyethyl group, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine typically involves the reaction of dodecanoyl chloride with 2-hydroxyethylamine, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dodecanoyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the interactions of similar molecules in biological systems.
Industry: Used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and glycine moieties can interact with enzymes or receptors, modulating their activity. The dodecanoyl group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[Dodecanoyl(2-hydroxy-3-sulfopropyl)amino]ethyl}-N-(2-hydroxyethyl)glycine
- N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}dodecanamide
Uniqueness
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
74974-29-1 |
|---|---|
Formule moléculaire |
C18H36N2O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24/h19,21H,2-16H2,1H3,(H,23,24) |
Clé InChI |
KGSSQSMFQRTYQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCNCC(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


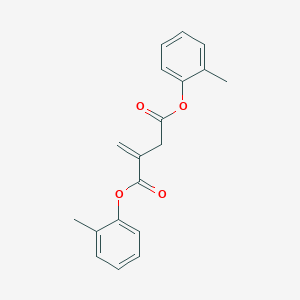
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
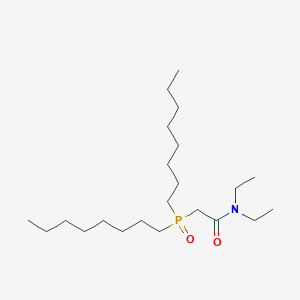
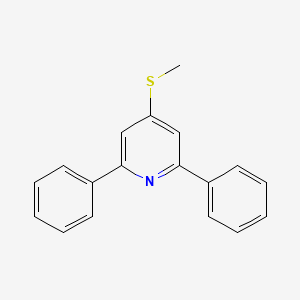
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
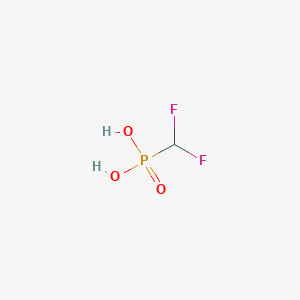
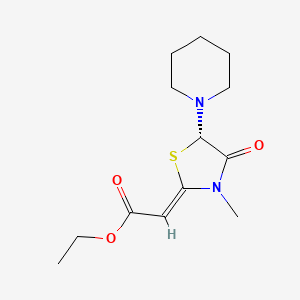
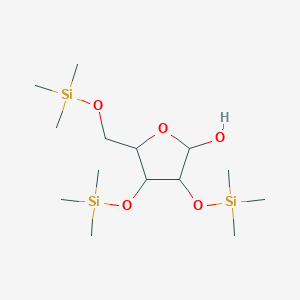
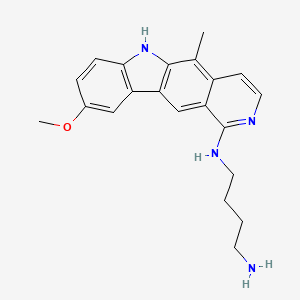
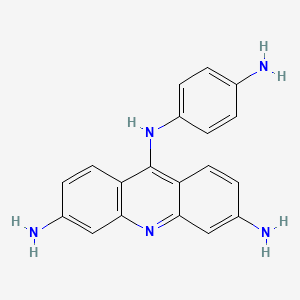


![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
